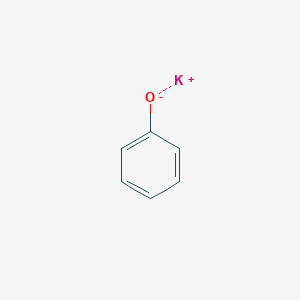
苯氧钾
描述
Potassium phenoxide is an organic compound that is widely used in scientific research, laboratory experiments, and industrial processes. It is a white, odorless solid that is highly soluble in water and ethanol. Potassium phenoxide is a strong base and is used as a catalyst in organic synthesis. It is also used in the production of various chemicals, including pharmaceuticals, dyes, and pigments.
科学研究应用
羧化反应中的中间体:苯氧钾在科尔贝-施密特反应中起着至关重要的作用,特别是在二氧化碳压力下苯酚的羧化中,导致形成羟基苯甲酸。该反应的机理涉及苯氧钾与二氧化碳形成中间配合物 (Marković 等人,2007).
结构分析:已经使用高分辨率粉末 X 射线衍射分析了苯氧钾的结构,特别是与苯酚形成配合物时的结构。这项研究提供了对聚合锯齿链的形成和这些配合物中钾离子的配位的见解 (Dinnebier 等人,1998).
区域选择性羧化:苯氧钾在苯酚与二氧化碳的区域选择性羧化中是有效的,该过程对于合成各种有机化合物至关重要。该方法在对羟基苯甲酸的形成中显示出高收率和区域选择性 (Rahim 等人,2003).
二苯醚片段的形成:苯氧钾与其他物质的相互作用导致形成取代的二苯醚,这在有机合成中至关重要。量子化学模型已被用来探索这些反应,从而深入了解所涉及的能量学和机理 (ChemChemTech,2023).
萃取研究:苯氧钾已在萃取过程中得到研究,特别是在相转移催化的背景下。了解其在不同溶剂和条件下的行为对于优化萃取过程至关重要 (Buncel 等人,1984).
与二氧化碳形成配合物:已经研究了苯氧钾与二氧化碳之间配合物的形成,揭示了给电子基团和吸电子基团对这些配合物的产率和稳定性的影响。这些见解对于理解有机合成中的反应机理至关重要 (Hirao 和 Kito,1973).
催化应用:研究已经探索了苯氧钾在催化苯酚湿式氧化中的应用,表明其在环境应用中的潜力,特别是在废水处理中 (Santiago 等人,2006).
作用机制
Target of Action
Potassium phenoxide, also known as phenolate when in its ionized form, primarily targets electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .
Mode of Action
Potassium phenoxide is a strong nucleophile, comparable to carbanions or tertiary amines . It is very reactive towards electrophilic aromatic substitution . This means it can donate an electron pair to an electrophile, resulting in a new bond . The phenoxide ion is particularly reactive due to the negative charge on the oxygen, which is delocalized over the aromatic ring . This delocalization of charge increases the electron density of the ring, making it more attractive to electrophiles .
Biochemical Pathways
Potassium phenoxide can participate in various biochemical pathways. One key pathway is the electrophilic aromatic substitution reaction . In this pathway, the phenoxide ion reacts with an electrophile, leading to the substitution of a hydrogen atom in the aromatic ring with the electrophile . This reaction is often used in the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of potassium phenoxide, like other compounds, would involve its absorption, distribution, metabolism, and excretion (ADME). Generally, the properties of a compound like potassium phenoxide would depend on factors such as its molecular size, polarity, solubility, and stability .
Result of Action
The result of potassium phenoxide’s action is the formation of new organic compounds through electrophilic aromatic substitution . For example, it can react with carbon dioxide to form salicylic acid . The specific products formed would depend on the electrophile involved in the reaction .
Action Environment
The action of potassium phenoxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization of phenol to form phenoxide . Furthermore, the presence of other ions, such as sodium ions, can influence the reactivity of the phenoxide ion .
安全和危害
Potassium phenoxide is a chemical that should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium phenoxide involves the reaction of phenol with potassium hydroxide in an aqueous solution. This reaction results in the formation of Potassium phenoxide and water.", "Starting Materials": [ "Phenol", "Potassium hydroxide", "Water" ], "Reaction": [ "Mix Phenol and Potassium hydroxide in an aqueous solution", "Stir the mixture until the Potassium hydroxide dissolves completely", "Heat the mixture to a temperature of around 70-80°C", "Continue stirring the mixture for about 1 hour", "Allow the mixture to cool down to room temperature", "Filter the mixture to obtain a solid residue", "Wash the solid residue with water to remove any impurities", "Dry the solid residue to obtain Potassium phenoxide" ] } | |
CAS 编号 |
100-67-4 |
分子式 |
C6H6KO |
分子量 |
133.21 g/mol |
IUPAC 名称 |
potassium;phenoxide |
InChI |
InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChI 键 |
RKHQZMOCQHXUBC-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)[O-].[K+] |
SMILES |
C1=CC=C(C=C1)[O-].[K+] |
规范 SMILES |
C1=CC=C(C=C1)O.[K] |
其他 CAS 编号 |
100-67-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

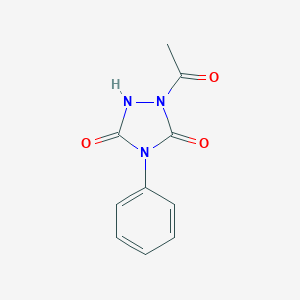
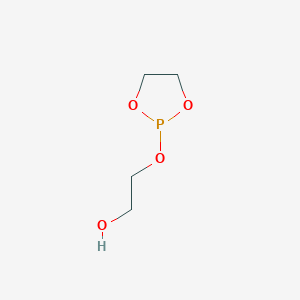


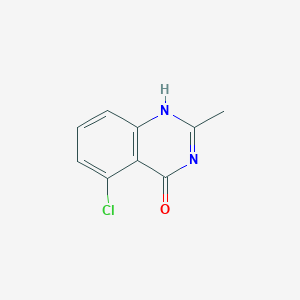


![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
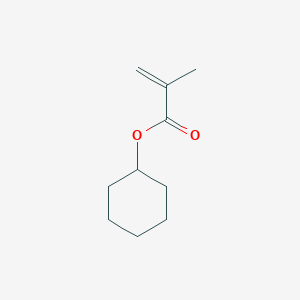

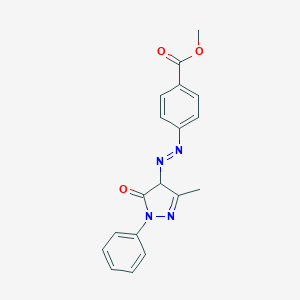

![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
